molecular formula C9H8F3N3O2 B8131999 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate

1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate

Cat. No.: B8131999
M. Wt: 247.17 g/mol
InChI Key: ZZBNTLTYTJUHEP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The trifluoroacetate salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrrole ring, followed by its fusion with a pyridine ring through cyclization reactions . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific trifluoroacetate form, which enhances its solubility and stability, making it more versatile for various applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-5-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.C2HF3O2/c8-7-3-5-1-2-9-6(5)4-10-7;3-2(4,5)1(6)7/h1-4,9H,(H2,8,10);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBNTLTYTJUHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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